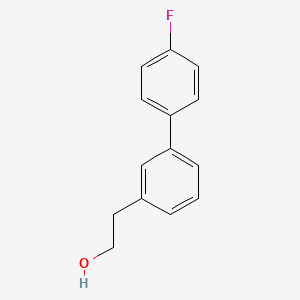

3-(4-Fluorophenyl)phenethyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFZMCPTFRGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374654 | |

| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840521-88-2 | |

| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)phenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable and robust synthetic pathway for the preparation of 3-(4-Fluorophenyl)phenethyl alcohol, a biphenyl ethanol derivative of interest in medicinal chemistry and materials science. The described methodology focuses on the widely applicable Suzuki-Miyaura cross-coupling reaction, followed by standard functional group transformations to yield the target compound.

Overview of Synthesis Strategy

The synthesis of this compound, also known as 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is strategically designed in a multi-step sequence. The core of this approach is the construction of the 4'-fluoro-1,1'-biphenyl skeleton. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[1][2]

The proposed pathway begins with the palladium-catalyzed Suzuki coupling of (3-bromophenyl)acetonitrile with (4-fluorophenyl)boronic acid. This step efficiently forms the C-C bond between the two aromatic rings, yielding (4'-fluoro-[1,1'-biphenyl]-3-yl)acetonitrile. This intermediate is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid, affording (4'-fluoro-[1,1'-biphenyl]-3-yl)acetic acid. The final step involves the reduction of this carboxylic acid to the corresponding primary alcohol, this compound.

An alternative final step involves the direct reduction of the intermediate nitrile, which can also yield the desired phenethylamine, but the hydrolysis-reduction sequence is often preferred for achieving high yields of the primary alcohol.

Synthesis Pathway Diagram

References

In-depth Technical Guide: 3-(4-Fluorophenyl)phenethyl alcohol (CAS: 840521-88-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)phenethyl alcohol, with the CAS number 840521-88-2, is a fluorinated aromatic alcohol. Its chemical structure, featuring a 4-fluorophenyl group attached to a phenethyl alcohol backbone, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive scaffold for the design of novel therapeutic agents. One supplier has categorized this compound under "Protein Degrader Building Blocks," indicating a potential application in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs).

Despite its commercial availability and potential research applications, a comprehensive review of publicly available scientific literature and patents reveals a notable absence of detailed studies on this compound. There is currently no published data on its specific biological activities, mechanisms of action, or detailed experimental applications. This guide, therefore, serves as a foundational document, summarizing the available chemical and physical data, and providing a logical framework for potential research directions based on the properties of analogous compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 840521-88-2 | [1][2][3] |

| Synonym | 2-(4'-fluoro[1,1'-biphenyl]-3-yl)ethanol | [1] |

| Molecular Formula | C14H13FO | [1][2] |

| Molecular Weight | 216.26 g/mol | [1][2] |

| Physical Form | White to Yellow Solid | [1] |

| Purity | ≥95% | [1][2][3] |

| Storage Temperature | 2-8 °C or Room Temperature | [1][2] |

| InChI Key | HLVFZMCPTFRGQK-UHFFFAOYSA-N | [1] |

Potential Experimental Protocols

Given the lack of specific published experimental data for this compound, this section provides hypothetical, yet plausible, experimental workflows based on standard procedures for similar molecules. These are intended to serve as a starting point for researchers.

General Workflow for Assessing Biological Activity

The following diagram outlines a general workflow for the initial biological screening of a novel chemical entity like this compound.

Potential Signaling Pathway Involvement

Based on the structural similarities to other bi-aryl compounds and its classification as a potential protein degrader building block, this compound could theoretically be derivatized to interact with various signaling pathways. For instance, it could be functionalized to bind to a target protein of interest (POI) and an E3 ligase, thereby inducing the degradation of the POI via the ubiquitin-proteasome system.

The diagram below illustrates the general mechanism of action for a PROTAC, a potential application for derivatives of this compound.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in drug discovery and development. While current publicly accessible data is limited to its basic chemical and physical properties, its structure is suggestive of utility in constructing more complex molecules with potential biological activity. Future research efforts should focus on the synthesis of derivatives and their systematic evaluation in a variety of biological assays to elucidate their therapeutic potential. The lack of existing literature also presents a unique opportunity for novel research in this area. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and similar compounds.

References

- 1. US4868344A - Novel process of producing phenyl or substituted phenylalkylamine pharmaceutical agents and novel chiral intermediates of high enantiomeric purity useful therein - Google Patents [patents.google.com]

- 2. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)phenethyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)phenethyl alcohol, also known by its IUPAC name 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorine atom and a hydroxyl group, suggest that it may possess interesting biological activities and physicochemical characteristics relevant to drug design and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with general experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol | - |

| Synonyms | This compound | - |

| CAS Number | 840521-88-2 | [1][2] |

| Molecular Formula | C₁₄H₁₃FO | [2] |

| Molecular Weight | 216.25 g/mol | [2] |

| Physical Form | White to Yellow Solid | |

| Melting Point | Predicted: 65-70 °C | Computational Prediction |

| Boiling Point | Predicted: 350-370 °C at 760 mmHg | Computational Prediction |

| Water Solubility | Predicted: Low | Computational Prediction |

| pKa (acidic, alcohol) | Predicted: ~15 | Computational Prediction |

| logP (Octanol-Water Partition Coefficient) | Predicted: 3.5-4.0 | Computational Prediction |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the published literature. Therefore, this section outlines general and widely accepted methodologies for determining these key parameters for a solid organic compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[3]

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[3]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[4]

Boiling Point Determination

For a high-boiling point solid such as this compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The Thiele tube method is a common approach.[5][6]

Procedure:

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).

-

The apparatus is heated slowly and uniformly.[5]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid at the given atmospheric pressure.[5]

Solubility Determination

The aqueous solubility of this compound can be determined using the shake-flask method followed by quantification using UV-Vis spectrophotometry.[7][8]

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve.[8]

pKa Determination

The acid dissociation constant (pKa) of the alcohol functional group in this compound can be determined by potentiometric titration.[1][9]

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.[1]

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9]

logP (Octanol-Water Partition Coefficient) Determination

The lipophilicity of a compound is commonly measured by its octanol-water partition coefficient (logP), which can be determined using the shake-flask method.[10][11]

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases until equilibrium is reached.[11]

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined analytically, often by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[12]

-

The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Visualizations

As no specific signaling pathways involving this compound have been reported, the following diagram illustrates a general experimental workflow for the determination of its key physicochemical properties.

Caption: Workflow for Synthesis, Purification, and Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While experimental data for this specific compound is limited, the provided predicted values and general experimental methodologies offer a starting point for its further investigation and characterization. The elucidation of these properties is a critical step in assessing its potential as a drug candidate or a functional material.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. rjptonline.org [rjptonline.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Fluorophenyl)phenethyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-(4-Fluorophenyl)phenethyl alcohol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and general chemical principles to present a robust model of its chemical and physical characteristics. This document includes postulated synthetic routes, detailed protocols for characterization, and an analysis of its likely conformational behavior, supported by data from similar biphenyl and phenethyl alcohol derivatives. The guide also explores potential biological significance by examining the activities of related fluorinated biphenyl compounds. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol, is a biphenyl derivative of phenethyl alcohol. The incorporation of a fluorine atom into the biphenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents.

This guide will delve into the key structural features of this compound, propose a viable synthetic pathway, provide detailed experimental protocols for its characterization, and discuss its conformational landscape.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These have been compiled from various chemical supplier databases.[3][4]

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)ethanol | [3] |

| Synonyms | This compound | [3] |

| CAS Number | 840521-88-2 | [3] |

| Molecular Formula | C₁₄H₁₃FO | [3] |

| Molecular Weight | 216.25 g/mol | [3] |

| Appearance | White to Yellow Solid | [3] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by the reduction of a carboxylic acid intermediate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[5][6][7]

-

Reaction Setup: In a round-bottom flask, combine 3-bromophenylacetic acid (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of toluene and ethanol, and an aqueous solution of a base such as 2M sodium carbonate (2.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

-

Work-up: After cooling to room temperature, acidify the mixture with 2M HCl. Extract the aqueous phase with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-(4-fluorophenyl)phenylacetic acid.

This procedure is based on standard lithium aluminum hydride (LAH) reductions of carboxylic acids.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Acid: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 3-(4-fluorophenyl)phenylacetic acid (1.0 eq.) in anhydrous THF.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

Caption: Workflow for the purification and characterization of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a triplet for the -CH₂- group adjacent to the hydroxyl, a triplet for the benzylic -CH₂- group, and a broad singlet for the hydroxyl proton. The aromatic region will likely be complex due to the meta-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the two aliphatic carbons of the ethyl chain. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogs):

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₂OH | ~3.8 | ~63 |

| Ar-CH₂- | ~2.9 | ~39 |

| Aromatic C-H | 7.0 - 7.6 | 115 - 142 |

| Aromatic C-F | - | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-C | - | 127 - 141 |

Mass spectrometry will be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 216, along with characteristic fragmentation patterns, such as the loss of water and the benzylic cleavage.[9][10][11][12]

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[13][14][15]

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band between 1000-1250 cm⁻¹.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Molecular Conformation

Direct experimental data on the conformation of this compound is not available. However, its conformational preferences can be inferred from the analysis of its constituent fragments: the biphenyl moiety and the phenethyl alcohol chain.

Biphenyl Moiety

The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens.[16] The equilibrium dihedral angle is typically around 40-45°. Rotation around the central C-C bond is possible, with rotational energy barriers at 0° (planar) and 90° (perpendicular) conformations. The fluorine substituent at the 4'-position is not expected to significantly alter the overall torsional potential compared to biphenyl itself, as it does not introduce additional steric hindrance at the ortho positions.

Phenethyl Alcohol Chain

The ethyl alcohol side chain has two key rotatable bonds: C(aryl)-C(α) and C(α)-C(β). Rotation around these bonds will give rise to a number of staggered and eclipsed conformations. The relative energies of these conformers will be determined by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the adjacent phenyl ring.

Overall Conformation

The overall conformation of this compound will be a dynamic equilibrium of multiple low-energy conformers. The preferred conformation will likely feature a twisted biphenyl unit and a staggered conformation of the phenethyl alcohol chain. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to determine the precise dihedral angles and the relative energies of the different conformers.

Potential Biological Significance

While no specific biological activity has been reported for this compound, its structural motifs are present in many biologically active molecules.

-

Fluorinated Biphenyls: This class of compounds has been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and antivirals.[1][2] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

-

Phenethyl Alcohols: Phenethyl alcohol and its derivatives are known to possess antimicrobial and fragrance properties.[17]

Given these precedents, it is plausible that this compound could exhibit interesting biological activities. A hypothetical screening cascade to explore its potential is outlined below.

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the molecular structure and conformation of this compound. While direct experimental data is sparse, by drawing upon the rich chemistry of its constituent parts and related analogs, we have been able to construct a comprehensive profile of this molecule. The proposed synthetic and characterization protocols offer a clear path for its preparation and verification. The conformational analysis highlights the key structural features that will govern its interactions in a biological context. Further experimental and computational studies are warranted to validate these predictions and to explore the potential of this and similar fluorinated biphenyl derivatives in drug discovery and development.

References

- 1. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. youtube.com [youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]

- 9. jmb.or.kr [jmb.or.kr]

- 10. Phenylethyl Alcohol [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenethyl alcohol, p-methyl-alpha-phenyl- | C15H16O | CID 571746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. youtube.com [youtube.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 17. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Predicted Biological Activity of 3-(4-Fluorophenyl)phenethyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-(4-Fluorophenyl)phenethyl alcohol is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the known biological activities of the parent molecule, phenethyl alcohol (PEA), and the principles of medicinal chemistry related to fluorine substitution. The predictions and proposed experimental workflows are intended to serve as a foundation for future research into this specific compound.

Introduction

This compound is a halogenated derivative of phenethyl alcohol. The introduction of a fluorine atom to the terminal phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity.[1][2] Fluorination can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets, often leading to enhanced therapeutic potential.[1][2]

This technical guide will explore the predicted biological activities of this compound by examining the known effects of phenethyl alcohol and the impact of fluorination on aromatic compounds. We will delve into potential antimicrobial, cytotoxic, and neurological activities, providing a framework for future investigation.

Physicochemical Properties

The predicted physicochemical properties of this compound suggest it is a lipophilic molecule, a characteristic that can enhance its ability to cross cellular membranes.

| Property | Value | Source |

| CAS Number | 840521-88-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₃FO | --INVALID-LINK-- |

| Molecular Weight | 216.26 g/mol | --INVALID-LINK-- |

| Appearance | White to Yellow Solid | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

Predicted Biological Activities and Structure-Activity Relationships

Antimicrobial Activity

Phenethyl alcohol is known to possess broad-spectrum antimicrobial properties.[3] Its mechanism of action is primarily attributed to the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of cellular components.[3]

The introduction of a fluorine atom to the phenyl ring is anticipated to enhance this antimicrobial activity. Fluorine's high electronegativity can increase the lipophilicity of the molecule, facilitating its partitioning into the lipid bilayer of microbial cell membranes.[4] This enhanced membrane interaction could lead to greater disruption and, consequently, a lower minimum inhibitory concentration (MIC). Studies on other fluorinated aromatic compounds have demonstrated their potent antimicrobial effects.[4][5][6][7]

Predicted Mechanism of Enhanced Antimicrobial Action:

Cytotoxic Activity

Phenethyl alcohol and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms include the induction of apoptosis and cell cycle arrest. The presence of a fluorine atom in this compound may enhance its cytotoxic potential. Fluorinated compounds have been shown to possess significant anticancer properties, with some exhibiting improved metabolic stability and target engagement.[9]

For instance, studies on fluorinated analogs of other anticancer agents have demonstrated increased efficacy.[9] The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with biological targets such as enzymes or receptors involved in cell proliferation and survival.

Quantitative Data for Related Compounds:

While specific IC₅₀ values for this compound are not available, the following table presents data for related fluorinated compounds with anticancer activity, illustrating the potential potency of such molecules.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Phenyl-Substituted FL118 Analogue (7h) | HCT116 (Colon Cancer) | 0.002 | --INVALID-LINK--[9] |

| 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)selenophene (7l) | Huh7 (Liver Cancer) | 0.018 | --INVALID-LINK--[10][11] |

| Caffeic Acid Phenethyl Ester (CAPE) Derivative (3c) | OEC-M1 (Oral Cancer) | ~10 | --INVALID-LINK--[8] |

Neurological Effects

Phenethyl alcohol can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[12] Its neurological effects are complex and can include both stimulatory and depressant actions, depending on the dose and context. Alcohols, in general, are known to interact with various neurotransmitter systems, including GABAergic and glutamatergic pathways.[13][14][15][16]

The introduction of a 4-fluoro substituent could modulate these neurological effects. Halogenation of psychoactive compounds is a well-established strategy to alter their potency, duration of action, and receptor binding profiles. For example, fluorination can influence the binding affinity of ligands to their receptors. Structure-activity relationship studies of phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly impact their affinity for serotonin receptors.[17]

Potential Neuromodulatory Signaling Pathway:

Proposed Experimental Protocols

Given the lack of specific data, the following experimental workflows are proposed to elucidate the biological activity of this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: A broth microdilution method can be employed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow:

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines and a normal cell line to determine its therapeutic index.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC₅₀ value.

Workflow:

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a strong potential for diverse biological activities. Based on the known properties of phenethyl alcohol and the well-documented effects of fluorination in medicinal chemistry, this compound is a promising candidate for further investigation, particularly in the areas of antimicrobial and anticancer drug discovery. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these predictions and fully characterize its pharmacological profile. Elucidating its precise mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICSC 0936 - PHENETHYL ALCOHOL [inchem.org]

- 13. Effect of alcohol on the central nervous system to develop neurological disorder: pathophysiological and lifestyle modulation can be potential therapeutic options for alcohol-induced neurotoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impairments of Brain and Behavior: The Neurological Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synaptic Effects Induced by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanisms of Action of 3-(4-Fluorophenyl)phenethyl alcohol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)phenethyl alcohol is a synthetic organic compound with potential applications in pharmacology and chemical biology. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural characteristics suggest two primary, distinct potential mechanisms. Firstly, based on its structural similarity to phenethyl alcohol (PEA), it is hypothesized to possess antibacterial properties mediated by the disruption of bacterial cell membrane integrity. Secondly, its commercial availability as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it would function as a component of a larger molecule designed to induce the targeted degradation of specific proteins within eukaryotic cells. This guide will provide an in-depth exploration of both potential mechanisms, complete with hypothetical signaling pathways, detailed experimental protocols for investigation, and structured data tables for the presentation of quantitative findings.

Part 1: Potential Antibacterial Mechanism of Action via Cell Membrane Disruption

This proposed mechanism is extrapolated from the known biological activity of the parent compound, phenethyl alcohol (PEA). The addition of a 4-fluorophenyl group may modulate the potency and specificity of this activity.

Proposed Mechanism

The primary proposed antibacterial mechanism of this compound is the disruption of the bacterial cell membrane's structural integrity and permeability.[1] This is thought to occur through the molecule's interaction with the phospholipid bilayer of the cell membrane.[1] This interaction leads to an increase in membrane fluidity and permeability, resulting in the leakage of essential intracellular components, such as potassium ions (K+).[1] The loss of ionic gradients and vital molecules compromises cellular function, leading to the inhibition of critical processes like DNA, RNA, and protein synthesis, ultimately resulting in bacteriostasis or bactericidal effects.[1]

Signaling Pathway and Logical Relationship Diagram

Caption: Proposed mechanism of antibacterial action via cell membrane disruption.

Quantitative Data

As no specific quantitative data for this compound is available, the following table summarizes the reported antibacterial activity of the parent compound, phenethyl alcohol (PEA), against various bacterial strains. This serves as a baseline for potential activity.

| Bacterial Strain | Assay Type | Concentration (mM) | Effect | Reference |

| Escherichia coli | MIC50 | ~15 | Bacteriostatic | [2] |

| Pseudomonas aeruginosa | BC | 90 - 180 | Bactericidal | [1] |

| Staphylococcus aureus | BC | 90 - 180 | Bactericidal | [1] |

| Enterococcus faecium | BC | 90 - 180 | Bactericidal | [1] |

MIC50: Minimum Inhibitory Concentration for 50% of isolates. BC: Bactericidal Concentration.

Experimental Protocols

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

-

Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Bacterial Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation, wash twice with a low-potassium buffer, and resuspend in the same buffer to a defined optical density.

-

Exposure to Compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

-

Sampling: At specified time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

-

Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectroscopy.

-

Data Analysis: Plot the extracellular potassium concentration against time for each compound concentration to determine the rate of potassium leakage.

Part 2: Potential Mechanism of Action as a PROTAC Building Block

The classification of this compound as a "Protein Degrader Building Block" suggests its use in the synthesis of PROTACs. In this context, it would not be the active molecule itself but a component of a larger heterobifunctional molecule.

Proposed Mechanism

A PROTAC synthesized using this compound as a building block would function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). The PROTAC molecule acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

Signaling Pathway and Logical Relationship Diagram

Caption: General mechanism of PROTAC-induced protein degradation.

Quantitative Data

The following table is a template for summarizing the key quantitative parameters used to characterize a novel PROTAC synthesized using this compound.

| Parameter | Description | Example Value |

| Binding Affinity (Kd) to POI | Dissociation constant for the binding of the PROTAC to the target protein. | 50 nM |

| Binding Affinity (Kd) to E3 Ligase | Dissociation constant for the binding of the PROTAC to the E3 ligase. | 100 nM |

| Ternary Complex Formation (α) | Cooperativity factor for the formation of the POI-PROTAC-E3 ligase complex. | 5 |

| DC50 | Concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM |

| Dmax | Maximum percentage of target protein degradation achieved. | >95% |

| t1/2 of Degradation | Half-life of the target protein in the presence of the PROTAC. | 2 hours |

Experimental Protocols

Caption: Experimental workflow for the characterization of a novel PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the protein of interest. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control and express the results as a percentage of the vehicle-treated control.

Conclusion

This compound is a molecule with dual potential. Its structural similarity to phenethyl alcohol suggests a plausible role as an antibacterial agent that functions by disrupting cell membranes. However, its commercial positioning as a "Protein Degrader Building Block" points towards a more contemporary and highly specific application in the development of PROTACs for targeted protein degradation. The experimental frameworks provided herein offer a comprehensive guide for researchers to rigorously investigate and validate either of these potential mechanisms of action. Further empirical studies are essential to fully elucidate the biological activities of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)phenethyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)phenethyl alcohol is a biphenyl ethanol derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility and presents a detailed experimental protocol for its quantitative determination. Due to the current lack of publicly available quantitative solubility data for this compound, this guide focuses on empowering researchers to generate this critical data in their own laboratories.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent.[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both polar and non-polar characteristics, its solubility will be dictated by the balance of these features in relation to the solvent.

-

Polar Characteristics: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of dipole-dipole interaction. This suggests solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Non-Polar Characteristics: The biphenyl structure contributes significant non-polar character due to the large hydrocarbon framework. This suggests solubility in non-polar solvents (e.g., hexane, toluene) and solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

The interplay between these characteristics means that this compound is likely to exhibit a range of solubilities across different organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined values. This structured format allows for easy comparison of solubility across different solvents and temperatures.

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | 1.88 | 25 | Gravimetric | ||

| e.g., Toluene | 2.38 | 25 | Gravimetric | ||

| e.g., Dichloromethane | 9.08 | 25 | HPLC | ||

| e.g., Acetone | 20.7 | 25 | HPLC | ||

| e.g., Ethanol | 24.5 | 25 | UV-Vis | ||

| e.g., Methanol | 32.7 | 25 | UV-Vis | ||

| e.g., DMSO | 46.7 | 25 | HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility

This section details a robust and widely accepted methodology for determining the thermodynamic (equilibrium) solubility of a solid compound in an organic solvent, commonly known as the shake-flask method.[3][4]

Objective

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the resulting solution is saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time required for equilibration should be verified.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: Suitable if the compound has a chromophore and the solvent does not interfere at the analysis wavelength. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is measured.[5]

-

-

-

Data Calculation:

-

Calculate the concentration of the saturated solution based on the analytical results, accounting for any dilution factors.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

References

An In-depth Technical Guide to the Evaluation of Novel Building Blocks for Targeted Protein Degradation, with 3-(4-Fluorophenyl)phenethyl Alcohol as a Hypothetical Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of scientific literature and patent databases did not yield specific examples of 3-(4-Fluorophenyl)phenethyl alcohol being utilized as a building block in a successfully developed protein degrader. While some chemical suppliers categorize it within "Protein Degrader Building Blocks," there is no publicly available data to substantiate this classification. Therefore, this document provides a generalized, in-depth technical guide on the process of validating a novel chemical entity, such as this compound, for its potential as a building block in targeted protein degradation.

Introduction to Targeted Protein Degradation (TPD) and Building Blocks

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. This is often achieved through heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) or monovalent "molecular glues."

A PROTAC is composed of three key components:

-

A "warhead": A ligand that binds to the protein of interest (POI).

-

An E3 ligase ligand: A moiety that recruits a specific E3 ubiquitin ligase.

-

A linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

A novel molecule like This compound could hypothetically serve as a starting point for any of these components. Its biphenyl-like structure could be modified to act as a warhead for a specific protein target. Alternatively, the alcohol functional group provides a convenient handle for attaching a linker, which would then be connected to a known E3 ligase ligand or a novel warhead.

Hypothetical Workflow for Validating a Novel Building Block

The validation of a new chemical entity as a protein degrader building block is a multi-step process that involves design, synthesis, and extensive biological characterization.

Data Presentation: Summarizing Key Quantitative Parameters

When evaluating a series of new degraders, it is crucial to present the quantitative data in a structured format to allow for clear comparison and structure-activity relationship (SAR) analysis.

| Compound ID | Warhead (Target) | Linker | E3 Ligase Ligand | Binding Affinity (POI, Kd, nM) | Binding Affinity (E3, Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Selectivity Score |

| PROTAC-001 | 3-(4-F-Ph)-phenethyl-X | PEG3 | Pomalidomide | 150 | 500 | 2.5 | 75 | 92 | 0.95 |

| PROTAC-002 | 3-(4-F-Ph)-phenethyl-X | Alkyl-C4 | Pomalidomide | 145 | 510 | 1.8 | 120 | 85 | 0.91 |

| PROTAC-003 | JQ1 | PEG4 | 3-(4-F-Ph)-phenethyl-Y | 50 | 800 | 1.2 | >1000 | <10 | N/A |

| Control | JQ1 | - | - | 50 | N/A | N/A | N/A | 0 | N/A |

-

Kd: Dissociation constant, a measure of binding affinity.

-

α (Cooperativity): A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity.

-

DC50: The concentration of the degrader required to reduce the level of the POI by 50%.

-

Dmax: The maximum percentage of POI degradation achieved.

-

Selectivity Score: A value derived from proteomics data indicating the selectivity of degradation for the POI over other proteins.

The Canonical PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments in the validation of a novel protein degrader.

This assay confirms that the warhead of the PROTAC binds to the POI in a cellular context.

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.

-

-

Cell Lysis and Heating:

-

Harvest cells and resuspend in a suitable lysis buffer with protease inhibitors.

-

Lyse the cells by freeze-thaw cycles.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Protein Precipitation and Quantification:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Analysis:

-

Analyze the amount of soluble POI in each sample by Western blotting.

-

A successful target engagement will result in a thermal stabilization of the POI, meaning more of it remains soluble at higher temperatures in the presence of the PROTAC.

-

This biophysical technique quantifies binding affinities and ternary complex formation.

-

Immobilization:

-

Immobilize the purified POI or E3 ligase onto a sensor chip.

-

-

Binary Interaction Analysis:

-

Flow the PROTAC over the immobilized protein at various concentrations to determine the Kd of the binary interaction.

-

Regenerate the sensor chip surface between each concentration.

-

-

Ternary Complex Formation:

-

Pre-incubate the PROTAC with a constant concentration of the E3 ligase (the solution-phase partner).

-

Flow this mixture over the immobilized POI.

-

An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

-

The cooperativity (α) can be calculated from the binding affinities of the binary and ternary interactions.

-

This is the standard method for measuring the reduction in POI levels.

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

-

-

Lysate Preparation:

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the POI.

-

Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to HRP.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

-

This provides an unbiased view of the degrader's selectivity across the proteome.[1]

-

Sample Preparation (SILAC or TMT labeling):

-

For SILAC, culture cells in "light," "medium," and "heavy" isotopic amino acid-containing media. Treat each population with a different condition (e.g., vehicle, active PROTAC, inactive control).

-

For TMT, grow cells under normal conditions, treat with the compounds, and then lyse. Digest the proteins into peptides, and label each condition with a different isobaric TMT tag.

-

-

Sample Processing and Mass Spectrometry:

-

Combine the labeled samples.

-

Fractionate the peptides by liquid chromatography.

-

Analyze the fractions by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify thousands of proteins from the MS data.

-

Calculate the fold-change in protein abundance for the PROTAC-treated samples relative to the control.

-

A highly selective degrader will show a significant and singular decrease in the abundance of the intended POI.

-

This assay confirms that the degradation is occurring via the ubiquitin-proteasome system.[3][4]

-

Cell Treatment:

-

Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) for a shorter time course (e.g., 0.5, 1, 2, 4 hours).

-

Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.

-

-

Immunoprecipitation (IP):

-

Lyse the cells in an IP-compatible buffer.

-

Incubate the lysates with an antibody against the POI overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-POI complex.

-

Wash the beads extensively to remove non-specific binders.

-

-

Western Blot Analysis:

-

Elute the protein from the beads and run on an SDS-PAGE gel.

-

Transfer to a PVDF membrane and probe with a primary antibody that recognizes ubiquitin (e.g., anti-Ub).

-

A "smear" or laddering pattern at higher molecular weights in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.

-

Conclusion

The validation of a novel chemical entity as a building block for targeted protein degradation is a rigorous process that requires a combination of rational design, chemical synthesis, and a suite of detailed biophysical and cellular assays. While This compound is not a documented component of any known protein degrader, the workflows and protocols outlined in this guide provide a robust framework for the evaluation of its potential, or that of any new molecule, in this exciting therapeutic field. The key to success lies in the systematic collection of quantitative data on target engagement, ternary complex formation, and cellular degradation, which together will illuminate the path towards a potent and selective protein degrader.

References

Initial Screening of 3-(4-Fluorophenyl)phenethyl Alcohol for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive initial screening workflow for evaluating the bioactivity of the novel compound, 3-(4-Fluorophenyl)phenethyl alcohol. Given the structural similarity to phenethyl alcohol (PEA) and its analogs, which have demonstrated antimicrobial properties, the primary focus of this initial screening is to assess its antibacterial and antifungal activity, potential mechanism of action on the cell membrane, and its cytotoxic effect on mammalian cells. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of workflows and potential signaling pathways to guide researchers in the preliminary assessment of this compound.

Introduction

This compound is a synthetic aromatic alcohol. Its structural motif, a substituted phenethyl alcohol, is found in various biologically active molecules. The parent compound, phenethyl alcohol, is known for its antimicrobial properties, primarily attributed to the disruption of bacterial cell membrane integrity. The introduction of a fluorophenyl group may modulate the compound's lipophilicity and electronic properties, potentially enhancing its bioactivity and specificity. This guide details a systematic approach to the initial in vitro biological evaluation of this compound.

Predicted Bioactivity Profile

Based on the known activity of structurally related compounds, the initial screening of this compound is focused on the following potential bioactivities:

-

Antimicrobial Activity: Potential efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Membrane-Disrupting Mechanism: The compound is hypothesized to act by compromising the integrity of microbial cell membranes.

-

Cytotoxicity: Evaluation of potential toxic effects on mammalian cells to determine a preliminary therapeutic window.

Experimental Protocols and Data Presentation

This section details the experimental methodologies for the initial bioactivity screening of this compound and presents hypothetical, yet plausible, quantitative data in structured tables.

Antimicrobial Susceptibility Testing

The antimicrobial activity is determined by assessing the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.

-

Bacterial and Fungal Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212), Gram-negative bacteria (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and a fungal strain (Candida albicans ATCC 90028).

-

Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and the fungal strain in RPMI-1640 medium overnight at 37°C. Dilute the cultures to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Assay Procedure:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for the fungus.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 64 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 128 |

| Escherichia coli | ATCC 25922 | Gram-negative | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >256 |

| Candida albicans | ATCC 90028 | Fungus | 256 |

Assessment of Cell Membrane Integrity

To investigate the hypothesized membrane-disrupting mechanism, two key assays are performed: a potassium leakage assay and a propidium iodide uptake assay.

-

Bacterial Preparation: Culture S. aureus ATCC 29213 to mid-log phase, then harvest and wash the cells with a low-potassium buffer.

-

Assay Procedure:

-

Resuspend the bacterial cells in the low-potassium buffer.

-

Expose the cells to the test compound at its MIC and 2x MIC.

-

Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).

-

Incubate at 37°C and collect aliquots at different time points (0, 15, 30, 60, and 120 minutes).

-

Centrifuge the aliquots to pellet the bacteria.

-

-

Potassium Measurement: Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-sensitive electrode.

-

Bacterial Preparation: Prepare S. aureus ATCC 29213 as described for the potassium leakage assay.

-

Assay Procedure:

-

Resuspend the bacterial cells in a suitable buffer.

-

Add propidium iodide (a fluorescent dye that cannot penetrate intact cell membranes) to the cell suspension.

-

Add the test compound at its MIC and 2x MIC.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation/emission ~535/617 nm). An increase in fluorescence indicates membrane permeabilization, allowing PI to enter and bind to intracellular nucleic acids.

-

| Assay | Concentration | S. aureus ATCC 29213 |

| Potassium Leakage | MIC (64 µg/mL) | Moderate increase in extracellular K+ |

| 2x MIC (128 µg/mL) | Significant increase in extracellular K+ | |

| Propidium Iodide Uptake | MIC (64 µg/mL) | Moderate increase in fluorescence |

| 2x MIC (128 µg/mL) | Substantial increase in fluorescence |

Cytotoxicity Assessment

The cytotoxic potential of this compound against mammalian cells is evaluated using the MTT assay.

-

Cell Line: Use a human cell line, such as HEK293 (human embryonic kidney cells), for the initial cytotoxicity screening.

-

Cell Culture: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

-

Assay Procedure:

-

Treat the cells with various concentrations of the test compound (e.g., from 1 to 500 µg/mL) for 24 hours.

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

| Cell Line | Assay | IC50 (µg/mL) |

| HEK293 | MTT | >500 |

Visualizations

Experimental Workflow

Caption: A flowchart of the initial bioactivity screening process.

Hypothetical Mechanism of Action

Caption: A diagram illustrating the proposed membrane-disrupting mechanism.

Bacterial Stress Response Pathway

Caption: A simplified diagram of a bacterial two-component stress response pathway.

Conclusion and Future Directions

The initial screening of this compound suggests a compound with moderate antibacterial activity, particularly against Staphylococcus aureus. The preliminary mechanism of action studies indicates that its antimicrobial effects are likely due to the disruption of the bacterial cell membrane. Importantly, the compound exhibits low cytotoxicity against a human cell line, suggesting a favorable preliminary safety profile.

Future studies should focus on:

-

Expanding the antimicrobial screening to a broader panel of resistant bacterial and fungal strains.

-

Quantitative structure-activity relationship (QSAR) studies to optimize the chemical structure for enhanced potency and selectivity.

-

In-depth mechanistic studies to fully elucidate the molecular targets within the cell membrane.

-

In vivo efficacy and toxicity studies in animal models.

This technical guide provides a foundational framework for the initial bioactivity assessment of this compound, paving the way for further investigation into its potential as a novel antimicrobial agent.

The Discovery and Synthesis of Novel Phenethyl Alcohol Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Phenethyl alcohol, a naturally occurring aromatic alcohol with a characteristic rose-like scent, and its derivatives have emerged as a promising class of compounds in the field of drug discovery.[1] Found in a variety of essential oils, phenethyl alcohol itself exhibits antimicrobial and preservative properties.[2] However, the true potential lies in the chemical modification of its core structure, leading to a diverse array of novel derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery and synthesis of these novel derivatives, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

I. Synthesis of Novel Phenethyl Alcohol Derivatives

The synthesis of novel phenethyl alcohol derivatives typically involves the modification of the hydroxyl group or the aromatic ring of the parent molecule. Common strategies include esterification, etherification, glycosylation, and the introduction of various substituents onto the phenyl ring.

A. Esterification

Esterification of the hydroxyl group of phenethyl alcohol with various carboxylic acids is a widely employed method to generate novel derivatives with enhanced biological activity.

Experimental Protocol: Enzymatic Synthesis of Phenethyl Esters

This protocol describes a general method for the enzymatic synthesis of phenethyl esters, which is favored for its mild reaction conditions and high selectivity.[3]

-

Materials: Phenethyl alcohol, acyl donor (e.g., carboxylic acid, acid anhydride, or vinyl ester), immobilized lipase (e.g., Novozym 435), and an organic solvent (e.g., hexane, toluene).

-

Reaction Setup: In a sealed reaction vessel, dissolve phenethyl alcohol and the acyl donor in the chosen organic solvent. The molar ratio of alcohol to acyl donor is a critical parameter and should be optimized for each specific reaction.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-15% (w/w) of the total substrate weight.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant shaking.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

B. Synthesis of Caffeic Acid Phenethyl Ester (CAPE) Derivatives

Caffeic acid phenethyl ester (CAPE), a natural compound found in propolis, is a well-studied phenethyl alcohol derivative with potent anti-inflammatory and anticancer properties.[4] The synthesis of novel CAPE derivatives often involves modification of the catechol moiety or the phenethyl group.

Experimental Protocol: Synthesis of a Novel CAPE Derivative

This protocol outlines a general procedure for synthesizing a CAPE derivative, which can be adapted for various structural modifications.[2]

-

Protection of Catechol Group: Protect the hydroxyl groups of caffeic acid, for example, by forming a cyclic acetal with acetone.

-

Activation of Carboxylic Acid: Activate the carboxylic acid group of the protected caffeic acid. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Esterification: React the activated protected caffeic acid with a substituted phenethyl alcohol in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Deprotection: Remove the protecting group from the catechol moiety. For an acetonide, this is typically done using an acidic aqueous solution.

-

Purification: Purify the final product by column chromatography.

II. Biological Activities and Quantitative Data

Novel phenethyl alcohol derivatives have demonstrated a wide range of biological activities. The following sections summarize some of the key findings and present quantitative data in a structured format.

A. Anticancer Activity

Several novel phenethyl alcohol derivatives have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | Hepatocellular Carcinoma (HCC) | 3.332 (WX006 derivative) | [4] |

| 2-chloro-N-(phenazin-2-yl)benzamide | Human Chronic Myelogenous Leukemia (K562) | Comparable to cisplatin | [5] |

| 2-chloro-N-(phenazin-2-yl)benzamide | Human Hepatocellular Carcinoma (HepG2) | Comparable to cisplatin | [5] |

| Pterostilbene β-amino alcohol derivative (5f) | Eel Acetylcholinesterase (EeAChE) | 24.04 | [6] |

B. Anti-inflammatory Activity

The anti-inflammatory properties of phenethyl alcohol derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p65 subunit of NF-κB, MAPKs).

| Compound | Assay | Effect | Reference |

| Phenethylferulate | PGE2 production in LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [7] |

| Sinapaldehyde | NO, ROS, TNF-α, IL-6 production in LPS-stimulated RAW 264.7 cells | Inhibition | [8] |